molecular formula C12H16N2O4 B1666808 Ala-Tyr CAS No. 3061-88-9

Ala-Tyr

Cat. No. B1666808
CAS RN: 3061-88-9
M. Wt: 252.27 g/mol
InChI Key: ALZVPLKYDKJKQU-XVKPBYJWSA-N
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Description

Ala-Tyr is a dipeptide formed by the condensation of L-alanine methyl ester and L-tyrosine . It has been gaining attention due to its higher solubility compared to the essential amino acid Tyrosine .


Synthesis Analysis

An efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK) . Two L-amino acid ligases from Bacillus subtilis and Bacillus pumilus were selected and applied for Ala-Tyr synthesis . The L-amino acid ligase from B. subtilis (Bs) was selected and coupled with the PPK from Sulfurovum lithotrophicum (PPKSL) for regenerating ATP to produce Ala-Tyr in one pot . In the optimization system, 40.1 mM Ala-Tyr was produced within 3 h due to efficient ATP regeneration with hexametaphosphate (PolyP (6)) as the phosphate donor .


Molecular Structure Analysis

The structure of Ala-Tyr was identified by high-performance liquid chromatography, mass spectrometry, proton nuclear magnetic resonance, and carbon spectroscopy .


Chemical Reactions Analysis

The multi-enzyme coupling reaction system has become a promising biomanufacturing platform for biochemical production . The dipeptide synthesis with chemical methods contains a multi-step process, and chemical methods, which requires the use of the protecting groups, increase waste, and complicates purification .


Physical And Chemical Properties Analysis

Ala-Tyr has a higher solubility compared to the essential amino acid Tyrosine .

Scientific Research Applications

1. Aging and Healthspan Extension

Research by Zhang et al. (2016) discovered that the novel dipeptide Tyr-Ala (TA), isolated from hydrolyzed maize protein, significantly prolonged the lifespan and healthspan of the nematode Caenorhabditis elegans. This effect was attributed to TA's free radical-scavenging effects, both in vitro and in vivo, and its ability to up-regulate stress resistance-related proteins such as SOD-3 and HSP-16.2. The study suggests potential use for TA in anti-aging research (Zhang et al., 2016).

2. Antioxidant and Antitumor Properties

Karbownik et al. (2000) explored the antioxidant properties of melatonin against oxidative damage caused by δ-aminolevulinic acid (ALA). The study demonstrated that melatonin effectively protects nuclear DNA and lipids against oxidative damage induced by ALA, a potential carcinogen, suggesting a protective role in conditions like acute intermittent porphyria and hereditary tyrosinemia (Karbownik et al., 2000).

3. Diabetic Neuropathy

A study by Ametov et al. (2003) reported that α-lipoic acid (ALA) showed significant improvement in neuropathic sensory symptoms such as pain in diabetic sensorimotor polyneuropathy. The improvement was attributed to ALA's antioxidant properties, suggesting its utility as an ancillary treatment for diabetic neuropathy symptoms (Ametov et al., 2003).

4. Inflammatory Bowel Disease Treatment

Ren et al. (2019) investigated the anti-inflammatory effects of Alantolactone (ALA) in a study focused on its impact on experimental colitis. The study concluded that ALA significantly ameliorated the symptoms of colitis via the activation of the pregnane X receptor (PXR), suggesting its potential therapeutic use in treating inflammatory bowel diseases (Ren et al., 2019).

5. Hypertension Management

Yang et al. (2007) isolated a new inhibitory peptide, Ala-Tyr, from hydrolyzed corn gluten meal, demonstrating its ability to reduce blood pressure in hypertensive rats. This finding suggests potential applications of Ala-Tyr in managing hypertension (Yang et al., 2007).

6. Schizophrenia Treatment

Vasconcelos et al. (2015) studied the effects of alpha-lipoic acid (ALA) in reversing schizophrenia-like symptoms induced by ketamine in mice. The study demonstrated that ALA, an antioxidant, showed an antipsychotic-like profile, suggesting its potential in treating schizophrenia (Vasconcelos et al., 2015).

  • Neurology and Psychiatry Applications : Anikin et al. (2019) highlighted the role of Acetyl-L-carnitine (ALA) in neurology and psychiatry, emphasizing its neuromodulating effect on synaptic morphology and transmission, as well as its antidepressant and analgesic effects in painful neuropathies. This suggests ALA's potential in treating polyneuropathy and depression (Anikin, Makhova, & Shikh, 2019).

  • Cancer Reduction : Karbownik and Reiter (2002) discussed melatonin's protective effects against oxidative stress caused by ALA, highlighting its potential in cancer reduction. This research supports the use of melatonin as a co-treatment in patients suffering from disturbances related to ALA accumulation (Karbownik & Reiter, 2002).

  • Oxidative Stress in Lymphocytes : Chu et al. (2006) investigated the cytotoxic and DNA-damaging effects of 5-aminolevulinic acid (ALA) on lymphocytes and nasopharyngeal carcinoma cells. The study provides insights into the genotoxic potential of ALA, suggesting its relevance in studying the side effects of photodynamic therapy drugs (Chu et al., 2006).

  • Antioxidant and Anti-inflammatory Effects : Haghighatdoost and Hariri (2019) conducted a systematic review and meta-analysis on the effects of Alpha-Lipoic Acid (ALA) on serum inflammatory mediators. Their findings indicated a significant decrease in markers such as C-reactive protein and interleukin-6, underlining ALA's potential in reducing inflammation (Haghighatdoost & Hariri, 2019).

Future Directions

The multi-enzyme coupling reaction system has become a promising biomanufacturing platform for biochemical production . Establishing an effective method for Tyr dipeptide production is expected to boost the exploration and development of the value of Tyr dipeptides .

properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZVPLKYDKJKQU-XVKPBYJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184677
Record name Alanyltyrosine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanyltyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ala-Tyr

CAS RN

3061-88-9
Record name L-Alanyl-L-tyrosine
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Record name Alanyltyrosine
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Record name Alanyltyrosine
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Record name N-L-alanyl-L-tyrosine
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Record name Alanyltyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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